alpha-D-Mannopyranosyl fluoride
Description
Significance of Carbohydrate Fluorination in Glycobiology Research
The strategic replacement of a hydroxyl group with a fluorine atom in a carbohydrate molecule, a process known as fluorination, has profound implications for its chemical and biological properties. Fluorine's high electronegativity and small size make it a suitable mimic for a hydroxyl group, yet its presence can dramatically alter the reactivity and stability of the sugar. rsc.orgnih.gov This modification can increase the metabolic stability of carbohydrates, making them resistant to enzymatic degradation. acs.org
Fluorinated carbohydrates are invaluable tools for several reasons:
Enzyme Inhibition: They can act as potent and specific inhibitors of glycosidases and glycosyltransferases, the enzymes responsible for cleaving and forming glycosidic bonds. researchgate.netnih.gov
Mechanistic Probes: The stability of the carbon-fluorine bond allows for the trapping of enzyme-substrate intermediates, providing snapshots of catalytic mechanisms. researchgate.netnih.gov
Structural Studies: The unique NMR properties of the 19F nucleus provide a sensitive handle for studying carbohydrate-protein interactions. researchgate.net
Overview of Alpha-D-Mannopyranosyl Fluoride (B91410) as a Foundational Research Tool
Alpha-D-Mannopyranosyl fluoride is a synthetic, fluorinated derivative of mannose, a sugar that is a key component of glycoproteins in a variety of organisms, from yeast to humans. nih.gov Its utility as a research tool stems from its ability to act as a mechanism-based inhibitor of enzymes that process mannose-containing glycans. researchgate.netnih.gov By mimicking the natural substrate, it can enter the active site of these enzymes and form a stable, covalent intermediate, effectively inactivating the enzyme. This property has made it an essential tool for identifying and characterizing mannose-processing enzymes and for elucidating their roles in biological pathways.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMYEINZLWEOQU-PQMKYFCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)F)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Alpha D Mannopyranosyl Fluoride and Its Analogues
Stereoselective Synthesis of Alpha-D-Mannopyranosyl Fluoride (B91410)
The synthesis of glycosyl fluorides, valued for their stability and utility as glycosyl donors, has been a subject of extensive research. nih.govresearchgate.net These compounds are more stable than other glycosyl halides, yet can be activated for glycosylation reactions using various fluorophilic Lewis acids. researchgate.net The stereoselective synthesis of the alpha-anomer of mannopyranosyl fluoride is influenced by the choice of fluorinating agent and the protecting groups on the sugar ring.
Classical Fluorination Approaches for Anomeric Fluoride Introduction
Historically, the introduction of a fluoride at the anomeric carbon relied on relatively harsh or moisture-sensitive reagents. One of the most common and general methods involves the use of hydrogen fluoride-pyridine (HF-Pyridine). nih.govresearchgate.net This reagent can convert glycosyl hemiacetals or their derivatives, such as n-pentenyl orthoesters (NPOEs), into the corresponding glycosyl fluorides. researchgate.net Another classical approach is the use of (diethylamino)sulfur trifluoride (DAST). nih.govacs.org While effective, DAST is known for its high toxicity, corrosiveness, and potential for explosive decomposition, which limits its large-scale application. acs.org Halogen exchange reactions, for instance, displacing an anomeric bromide with a fluoride source like silver fluoride (AgF) or silver tetrafluoroborate (B81430) (AgBF₄), also represent a classical strategy. researchgate.netacs.org The precipitation of the silver halide typically drives these reactions to completion. acs.org
Modern Reagent-Based Fluorination Protocols
To overcome the limitations of classical reagents, a variety of modern fluorination protocols have been developed, offering milder conditions and improved safety profiles. Reagents such as Deoxo-Fluor, a more stable liquid alternative to DAST, and XtalFluor-E, a crystalline solid, have been introduced for deoxyfluorination reactions. acs.orglew.ro These reagents often require a promoter to activate the fluoride for reaction. acs.org
More recently, photochemical and electrochemical methods have emerged as powerful alternatives. One innovative method utilizes sulfur(VI) hexafluoride (SF₆), an inexpensive and non-toxic gas, as the fluorinating agent. nih.govacs.org Through photoredox or electrochemical activation, SF₆ can generate active fluorinating species that efficiently convert protected mannose derivatives to the corresponding mannopyranosyl fluoride. nih.gov For example, using 4,4'-dimethoxybenzophenone (B177193) as a photocatalyst, the deoxyfluorination of perbenzylated D-mannose can proceed in high yield (81%). acs.org These modern methods are often more compatible with sensitive functional groups and are more amenable to large-scale synthesis. nih.govacs.org
| Reagent Class | Example Reagent | Typical Substrate | Notes |
| Classical | HF-Pyridine | Glycosyl Hemiacetals, Orthoesters | Widely used but corrosive. nih.govresearchgate.net |
| DAST | Glycosyl Hemiacetals | Effective but toxic and potentially explosive. nih.govacs.org | |
| Silver Salts (e.g., AgF) | Glycosyl Bromides/Chlorides | Driven by precipitation of silver halide. researchgate.netacs.org | |
| Modern | Deoxo-Fluor / XtalFluor | Alcohols (Hemiacetals) | Safer, more stable alternatives to DAST. acs.orglew.ro |
| Sulfur(VI) Hexafluoride (SF₆) | Glycosyl Hemiacetals | Activated photochemically or electrochemically; inexpensive and safe gas. nih.govacs.org |
Synthesis of Deoxyfluorinated Alpha-D-Mannopyranosyl Fluoride Derivatives
The introduction of fluorine at positions other than the anomeric carbon creates deoxyfluorinated analogues with unique chemical properties. The synthesis of these compounds requires regioselective fluorination strategies that can be challenging to achieve.
Synthesis of 2-Deoxy-2-fluoro-alpha-D-mannopyranosyl Fluoride
The synthesis of 2-deoxy-2-fluoro sugars often starts from a glycal, an unsaturated carbohydrate. For instance, the reaction of 3,4,6-tri-O-acetyl-D-glucal with fluoroxytrifluoromethane can produce a mixture of 2-deoxy-2-fluoro derivatives, including 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-β-D-mannopyranosyl fluoride. researchgate.net Acid hydrolysis of this product yields 2-deoxy-2-fluoro-D-mannose. researchgate.net The introduction of fluorine at the C-2 position of a glucal often proceeds via an electrophilic addition mechanism, where the stereochemical outcome is influenced by the reagent and reaction conditions. This approach is a key step in the synthesis of various biologically relevant fluorinated carbohydrates. researchgate.netmdpi.com
Synthesis of 5-Fluoro-alpha-D-mannopyranosyl Fluoride
Introducing a fluorine atom at the C-5 position of a pyranose ring is a synthetic challenge that has been addressed through radical chemistry. The synthesis of per-O-benzoylated mannopyranosyl fluorides has been reported, and their reactivity towards photo-bromination is highly dependent on the anomeric configuration. thieme-connect.com This stereochemical influence, known as the fluorine-directing effect, can be exploited. thieme-connect.com The process involves the formation of a radical at C-5, which can then be trapped by a fluorine source. This methodology provides a synthetic route to donor-functionalized derivatives of rare sugars. thieme-connect.com
Strategies for Multi-fluorinated Mannopyranosyl Fluoride Analogues
The creation of mannopyranosyl fluoride analogues bearing multiple fluorine atoms requires a combination of synthetic strategies or the use of polyfluorinated building blocks. acs.org Synthesizing these complex molecules can be a tedious, multistep process. nih.gov Strategies may involve the sequential introduction of fluorine at different positions using a combination of the methods described above. For example, one could start with a glycal to introduce a fluorine at C-2, followed by chemical manipulation of other positions and a final anomeric fluorination. researchgate.netnih.gov Alternatively, dearomatization-hydrogenation processes of fluorinated pyridines have been developed to create all-cis-(multi)fluorinated piperidines, and similar logic could be applied to carbohydrate scaffolds, though this is less common. nih.gov The synthesis of polyfluorinated disaccharides has been achieved using glycosidation reactions with 2,3-difluorinated or 2,3,4-trifluorinated glycosyl donors, demonstrating the feasibility of assembling complex structures from multi-fluorinated monosaccharide units. researchgate.net
| Derivative | Key Precursor | Synthetic Strategy |
| 2-Deoxy-2-fluoro-alpha-D-mannopyranosyl Fluoride | 3,4,6-tri-O-acetyl-D-glucal | Electrophilic fluorination of the glycal double bond. researchgate.net |
| 5-Fluoro-alpha-D-mannopyranosyl Fluoride | Per-O-acylated mannopyranosyl fluoride | Radical reaction at C-5, such as photo-bromination followed by substitution. thieme-connect.com |
| Multi-fluorinated Analogues | Fluorinated monosaccharides | Stepwise fluorination or coupling of polyfluorinated building blocks. researchgate.netnih.gov |
Preparation of Modified this compound Glycosyl Donors and Probes
The modification of this compound is crucial for its application in glycosylation research. These modifications enhance stability, control reactivity and stereoselectivity, and allow for the introduction of reporter groups or linkage to larger molecular structures.
O-Protected Derivatives for Glycosylation Research (e.g., Acetylated, Benzylated)
The use of protecting groups on the hydroxyl moieties of mannopyranosyl fluoride is fundamental for directing the stereochemical outcome of glycosylation reactions and for preventing unwanted side reactions. Acetyl and benzyl (B1604629) groups are among the most common O-protecting groups employed in this context.
The synthesis of acetylated this compound is a well-established procedure. For instance, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl fluoride can be prepared from α-acetobromomannose through a transhalogenation reaction. trendscarbo.com A common method involves treating the α-acetobromomannose with potassium hydrogen difluoride (KHF₂) in an anhydrous solvent like acetonitrile, which results in the formation of the corresponding α-fluoride in good yield (typically around 77%). trendscarbo.com The reaction proceeds via a proposed 1,2-acetoxonium intermediate, and its subsequent opening by the fluoride ion leads to the thermodynamically stable α-mannopyranosyl fluoride. trendscarbo.com
Benzylated derivatives are also synthesized to provide more stable protected donors, which are particularly useful in multi-step oligosaccharide synthesis. The synthesis of these compounds often starts from D-mannose. For example, benzyl alpha-D-mannopyranoside can be synthesized by reacting D-mannose with benzyl alcohol and an acid catalyst like acetyl chloride. chemicalbook.com Subsequent protection of the remaining hydroxyl groups with benzyl groups, followed by conversion of the anomeric position to a fluoride, yields the desired benzylated glycosyl donor. These O-protected derivatives are crucial precursors for synthesizing more complex molecules, including oligosaccharides and glycolipids. nih.govresearchgate.net
Table 1: Synthesis of O-Protected α-D-Mannopyranosyl Fluoride Derivatives
| Starting Material | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| α-Acetobromomannose | KHF₂, Acetonitrile | 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl fluoride | 77% | trendscarbo.com |
| D-Mannose | 1. Ac₂O, I₂; 2. 30% HBr/AcOH; 3. EtOH, Collidine; 4. 1M aq. HCl | 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose | - | nih.gov |
Synthesis of Glycosyl Phosphates and Phosphonates for Mechanistic Studies
Glycosyl phosphates and their phosphonate (B1237965) analogues are important tools for studying the mechanisms of glycosyltransferases and other sugar-processing enzymes, as they can act as stable mimics of the natural sugar-nucleotide donors or high-energy intermediates. The synthesis of mannosyl phosphates has been achieved through various chemical routes.
One approach involves the condensation of a protected mannoside with a peracetylated glycosyl phosphate. For example, p-nitrophenyl alpha-D-mannopyranoside 6-(alpha-D-glucopyranosyl phosphate) was synthesized by reacting a protected p-nitrophenyl α-D-mannopyranoside with a peracetylated glucosyl phosphate, followed by deprotection. nih.gov Another key strategy is the synthesis of polyprenyl phosphates, such as ficaprenyl alpha-D-mannopyranosyl phosphate, which are vital intermediates in glycoprotein (B1211001) biosynthesis. nih.gov
More recent methods have focused on creating mannose-6-phosphate (B13060355) tagged oligosaccharides to study their biological roles, for instance, in lysosomal enzyme trafficking. nih.gov The synthesis of mannose-1-phosphate (Man1-P) derivatives is also of great interest, as these are direct donors in many enzymatic mannosylation reactions. rsc.org These syntheses often involve phosphorylation of a suitably protected mannose derivative at the desired position, followed by deprotection. For example, octyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside 6'-phosphate was synthesized to serve as an enzyme substrate and reference standard in biosynthetic studies. nih.gov
Construction of Oligosaccharide-Linked Mannopyranosyl Fluoride Probes
The incorporation of this compound or its fluorinated analogues into oligosaccharides creates valuable probes for investigating protein-carbohydrate interactions and enzymatic mechanisms. The fluorine atom can confer resistance to enzymatic hydrolysis, making these probes stable in biological systems. researchgate.net
The synthesis of these complex structures relies on effective glycosylation strategies. One approach is to use a fluorinated mannosyl donor in a coupling reaction with a suitable acceptor. For example, trisaccharides containing a 2-deoxy-2-fluoro-α-D-mannopyranosyl unit have been synthesized. These analogues, being resistant to enzymatic cleavage, are useful for studying the enzymes involved in N-glycan formation. researchgate.net
Glycosyl iodides, which are highly reactive glycosyl donors, have also been employed in the efficient synthesis of high-mannose oligosaccharides. researchgate.netnih.gov Although not fluorides, the strategies for using these reactive intermediates are relevant to the construction of complex mannosylated structures. Another powerful technique is the use of glycosyl fluorides as donors in glycosylation reactions promoted by a catalyst, such as titanium(IV) fluoride, to form oligosaccharides. google.com The development of methods for the direct construction of challenging linkages, such as 2-deoxy-β-linked sugars, further expands the toolkit available for synthesizing modified oligosaccharide probes. nih.gov
Chemoenzymatic Synthesis of this compound Derivatives
Chemoenzymatic strategies combine the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. This approach is particularly powerful for the synthesis of complex and highly functionalized carbohydrate derivatives.
Enzymatic Approaches for Fluorinated Sugar Generation
Enzymes offer a mild and highly specific means of synthesizing fluorinated sugars and their derivatives. nih.gov Glycoside phosphorylases, for instance, can be used in the "reverse phosphorolysis" direction to synthesize glycosidic bonds. This has been demonstrated in the synthesis of Manβ1,4GlcNAc analogues using a β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase, which transfers mannose from α-D-mannose-1-phosphate to an acceptor. rsc.org The presence of fluorine in the acceptor was shown to facilitate the formation of longer glycan chains. rsc.org
Another significant chemoenzymatic strategy involves the synthesis of fluorinated sugar nucleotides, which serve as probes for glycosyltransferases. An effective method has been developed for the synthesis of 2-deoxy-2-fluoro-sugar nucleotides, which generally act as competitive inhibitors of these enzymes. nih.gov Furthermore, the enzymatic synthesis of fluorinated amino acids, such as fluoroalanine enantiomers, highlights the expanding scope of biocatalysis for creating fluorinated building blocks. dtu.dk The direct enzymatic formation of C-F bonds using fluorinases represents a highly effective and promising avenue for the synthesis of fluorinated compounds under mild conditions. nih.gov These enzymatic and chemoenzymatic methods provide access to a wide range of fluorinated carbohydrate derivatives that are difficult to obtain through purely chemical synthesis. acs.orgnih.gov
Table 2: List of Compounds
| Compound Name |
|---|
| 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose |
| 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose |
| 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose |
| 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl fluoride |
| 2-deoxy-2-fluoro-D-glucose |
| 2-deoxy-2-fluoro-D-mannose |
| 5-amino-5-deoxy-D-mannopyranose |
| This compound |
| Benzyl alpha-D-mannopyranoside |
| Ficaprenyl alpha-D-mannopyranosyl phosphate |
| O-alpha-D-mannopyranosyl-(1->2)-D-mannose |
| Octyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside |
| Octyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside 6'-phosphate |
| p-Nitrophenyl alpha-D-mannopyranoside 6-(alpha-D-glucopyranosyl phosphate) |
| α-Acetobromomannose |
Mechanistic Investigations of Glycosylation and Hydrolysis Involving Alpha D Mannopyranosyl Fluoride
Probing Glycosidase Mechanisms with Alpha-D-Mannopyranosyl Fluoride (B91410)
Alpha-D-mannopyranosyl fluoride is a pivotal tool for scientists investigating the intricate mechanisms of glycosidases, the enzymes responsible for breaking down complex sugars. Its unique chemical properties allow it to act as a probe, providing insights into the step-by-step processes of these crucial biological catalysts.
Elucidation of Retaining and Inverting Glycosyl Hydrolase Mechanisms
Glycosyl hydrolases are broadly classified into two major groups based on the stereochemical outcome of the hydrolysis reaction they catalyze: retaining and inverting enzymes. This compound has been instrumental in distinguishing between and elucidating these two distinct mechanisms.
Retaining glycosidases operate through a two-step, double-displacement mechanism that results in the retention of the anomeric stereochemistry. In studies involving these enzymes, this compound can function as a substrate. The enzyme's catalytic nucleophile attacks the anomeric carbon of the fluoride, displacing the fluorine atom and forming a covalent glycosyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by a water molecule, releasing the mannose with its original stereochemistry and regenerating the active enzyme.
Inverting glycosyl hydrolases , on the other hand, employ a single-step, single-displacement mechanism. A water molecule, activated by a general base residue within the enzyme's active site, directly attacks the anomeric carbon of the substrate. This leads to an inversion of the stereochemistry at the anomeric center. This compound can also serve as a substrate for these enzymes, and its hydrolysis confirms the specific action of the corresponding glycosidase. nih.govnih.gov For instance, the hydrolysis of this compound by an α-D-mannosidase preparation that lacks β-D-mannosidase activity confirms the configuration of the substrate and the specificity of the enzyme. nih.govnih.gov
Studies have shown that various glycosyl fluorides, including this compound, are specifically hydrolyzed by their respective glycosidases. nih.govnih.gov This specificity allows researchers to use these compounds to probe the mechanisms of individual enzymes even within complex mixtures. nih.govnih.gov The stereochemical outcome of the hydrolysis of alpha-D-glucopyranosyl fluoride has been used to directly compare the transition state structures for retaining and inverting glycosylase reactions. nih.gov
Identification and Characterization of Covalent Glycosyl-Enzyme Intermediates
A key feature of the retaining glycosidase mechanism is the formation of a covalent glycosyl-enzyme intermediate. The use of fluorinated substrates like this compound has been a breakthrough in trapping and characterizing these transient species. The relative strength of the carbon-fluorine bond compared to a typical glycosidic bond means that the second step of the reaction, the hydrolysis of the intermediate (deglycosylation), is often significantly slower than the initial formation of the intermediate (glycosylation).
This kinetic difference allows the covalent intermediate to accumulate to detectable levels. Techniques such as X-ray crystallography have been successfully used to obtain high-resolution three-dimensional structures of these trapped intermediates. nih.govnih.gov By soaking enzyme crystals with this compound, researchers can capture a snapshot of the enzyme in action, revealing the covalent linkage between the mannose sugar and a specific amino acid residue—typically an aspartate or glutamate—in the enzyme's active site. nih.gov Mass spectrometry is another powerful tool used to identify the exact site of glycosylation on the enzyme. nih.govresearchgate.net
Mechanism-based inhibitors, such as 2-deoxy-2-fluoro-D-glycosyl fluorides, have been developed to trap these covalent intermediates, leading to the inactivation of the enzyme. researchgate.netnih.gov This approach has been widely used to study a variety of glycosidases and has provided invaluable information on their catalytic mechanisms. researchgate.netnih.gov
Investigation of Oxocarbenium Ion and Ion-Pair Intermediates
The cleavage of the glycosidic bond, in both retaining and inverting mechanisms, is believed to proceed through a transition state that has significant oxocarbenium ion character. nih.govnih.govrsc.org This high-energy species features a positively charged anomeric carbon and a delocalized positive charge onto the ring oxygen. This compound serves as an excellent substrate mimic to study the nature of this transition state.
The ionization of this compound has been studied using computational methods like density functional theory (DFT), which show a smooth progression to a half-chair conformation characteristic of an oxocarbenium ion. nih.gov Kinetic isotope effect studies, which measure how atomic substitutions affect reaction rates, have provided strong evidence for a transition state with substantial oxocarbenium ion character during the enzymatic hydrolysis of glycosyl fluorides. nih.gov
Studies on Neighboring Group Participation in Anomeric Cleavage
The rate of cleavage at the anomeric carbon can be influenced by the participation of neighboring functional groups on the sugar ring. For alpha-D-mannopyranosides, the 2-hydroxyl group is in an axial position, which is geometrically unfavorable for direct intramolecular attack on the anomeric center.
However, the orientation of the 2-hydroxyl group is still critical for binding and catalysis. nih.govnih.govresearchgate.net It can form important hydrogen bonds within the enzyme's active site, properly orienting the substrate for catalysis. While direct anchimeric assistance from the 2-OH group is not a feature of the alpha-mannoside mechanism, its electronic influence and interactions with the enzyme are crucial. Studies on the hydrolysis of substituted methyl glucopyranosides have highlighted the complex interplay between neighboring groups and reactivity at the anomeric center. nih.gov The hydrolysis of 4-nitrophenyl α-d-mannopyranoside in basic conditions, which proceeds via neighboring group participation from the C2-oxyanion, serves as a model for understanding this type of mechanism. acs.org
Kinetic and Spectroscopic Studies of Enzyme-Substrate Interactions
Determination of Enzyme Kinetic Parameters (e.g., K_i, K_m, k_cat) with Fluorinated Substrates
This compound is an invaluable tool for determining the kinetic parameters that define an enzyme's efficiency and affinity for its substrate. By measuring parameters such as the Michaelis constant (K_m), the catalytic constant (k_cat), and the inhibition constant (K_i), researchers can gain a quantitative understanding of enzyme-substrate interactions. nih.gov
When acting as a substrate, the K_m value for this compound reflects the enzyme's affinity for this compound, while k_cat represents the turnover rate. For retaining enzymes, where the hydrolysis of the covalent intermediate is often rate-limiting, k_cat can provide a direct measure of the deglycosylation rate. In cases where the fluorinated sugar acts as an inhibitor, the K_i value quantifies its binding tightness to the enzyme's active site.
Comparing these kinetic parameters with those obtained for the natural substrates provides deep insights into the catalytic process. For example, a much lower k_cat for the fluorinated substrate highlights the importance of the leaving group in the rate-determining step of the reaction.
Table 1: Kinetic Parameters of Selected Glycosidases with Fluorinated Substrates
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | K_i (µM) |
| Jack bean α-mannosidase | 5-fluoro-α-D-mannosyl fluoride | - | - | 71 |
| Jack bean α-mannosidase | 5-fluoro-β-L-gulosyl fluoride | - | - | 86 |
| Aspergillus niger amyloglucosidase II | 1-fluoro-D-glucopyranosyl fluoride | 34 | 0.27 | - |
| Aspergillus niger amyloglucosidase II | α-D-glucopyranosyl fluoride | 38 | 730 | - |
| Pig kidney trehalase | 1-fluoro-D-glucopyranosyl fluoride | 17.3 | - | |
| Pig kidney trehalase | α-D-glucopyranosyl fluoride | 38 | ** | - |
| V_max relative to α-D-glucopyranosyl fluoride was 6.2 x 10⁻⁴. nih.gov | ||||
| **Reference substrate for relative V_max. nih.gov |
The data presented in the table, derived from various studies, illustrates how fluorinated substrates are used to probe enzyme active sites. researchgate.netnih.gov For instance, 5-fluoro-α-D-mannosyl fluoride and its gulo-epimer show significant inhibitory activity against jack bean α-mannosidase, indicating they bind effectively to the active site. researchgate.net The kinetic data for Aspergillus niger amyloglucosidase II demonstrates the dramatic decrease in the catalytic rate (k_cat) upon introduction of a second fluorine atom at the anomeric position, while the binding affinity (K_m) remains similar. nih.gov This underscores the electronic impact of the fluorine substituent on the transition state of the reaction.
Application of Kinetic Isotope Effects (KIEs) for Transition State Characterization
Kinetic Isotope Effects (KIEs) serve as a powerful tool for elucidating the transition state structures of chemical reactions. In the context of glycosyl fluorides, KIEs have been instrumental in characterizing the hydrolysis mechanisms. While studies may focus on close analogs like alpha-D-glucopyranosyl fluoride, the insights are highly relevant to understanding the behavior of this compound.
Research combining multiple KIE measurements with computational modeling has been used to define the transition state for the hydronium-ion-promoted hydrolysis of alpha-D-glucopyranosyl fluoride. researchgate.netresearchgate.net The experimental KIEs for this reaction suggest a late transition state, meaning the C-F bond is substantially cleaved. researchgate.net One study on the hydrolysis of a related substrate that yields alpha-D-mannopyranose concluded that the reaction proceeds through a late transition state with significant nucleophilic involvement from the C2-alkoxide group and an almost completely cleaved glycosidic bond. researchgate.net This is consistent with the large, normal C2-¹⁸O isotope effect observed. researchgate.net
The transition states for reactions catalyzed by both retaining and inverting glycosylases using alpha-D-glucopyranosyl fluoride as a substrate have been modeled. nih.gov These models indicate that both types of enzymes proceed through a transition state with substantial oxocarbenium ion character, where the glucosyl residue adopts a flattened conformation. nih.gov This similarity suggests that the enzyme's structure, rather than the transition state geometry itself, dictates the stereochemical outcome of the reaction. nih.govnih.gov
Below is a table of experimentally measured KIEs for the hydronium-ion-promoted hydrolysis of alpha-D-glucopyranosyl fluoride, which informs the understanding of the transition state.
| Isotope Position | Measured KIE |
| C1-deuterium | 1.219 ± 0.021 |
| C2-deuterium | 1.099 ± 0.024 |
| C5-deuterium | 0.976 ± 0.014 |
| Anomeric carbon-¹³C | 1.014 ± 0.005 |
| Ring oxygen-¹⁸O | 0.991 ± 0.013 |
| Data sourced from studies on alpha-D-glucopyranosyl fluoride hydrolysis. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Insights (e.g., ¹⁹F NMR, 2D ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for gaining mechanistic and conformational insights into reactions involving this compound. The presence of the fluorine atom allows for the use of ¹⁹F NMR, a sensitive probe for monitoring changes in the local electronic environment of the anomeric center.
¹⁹F NMR has been effectively used to measure the transport rates of glucopyranosyl fluorides across cell membranes, demonstrating that the permeability of the alpha and beta anomers can differ significantly. nih.govnih.gov This highlights the utility of ¹⁹F NMR in tracking the molecule's interaction and passage through biological systems under equilibrium exchange conditions. nih.govnih.gov
Two-dimensional ¹H NMR techniques are crucial for determining the three-dimensional structure and conformational dynamics of mannose-containing molecules in solution. nih.gov Techniques such as NOESY and ROESY provide information on through-space proton-proton distances, while J-HMBC experiments reveal conformationally dependent coupling constants across the glycosidic linkage. nih.gov These methods are essential for understanding the preferred conformations of this compound and how its conformation might change upon binding to an enzyme.
The following table summarizes key NMR techniques and their applications for studying mannose-containing compounds.
| NMR Technique | Information Gained | Application |
| ¹⁹F NMR | Monitors the electronic environment of the fluorine nucleus. | Tracking binding events, enzymatic reactions, and membrane transport. nih.govnih.gov |
| 1D ¹H,¹H-NOESY/ROESY | Provides inter-residue proton-proton distance information. | Elucidating 3D structure and molecular conformation in solution. nih.gov |
| 2D J-HMBC | Measures conformationally dependent heteronuclear coupling constants. | Characterizing the geometry and flexibility around the glycosidic bond. nih.gov |
Studies on Glycosyltransferase-Catalyzed Reactions
This compound as a Substrate Analogue for Glycosyltransferases
This compound is a valuable tool in the study of glycosyltransferases (GTs), often serving as a substrate analogue. GTs are enzymes that catalyze the transfer of a sugar moiety from a donor to an acceptor molecule. rsc.org Glycosyl fluorides, due to their structural similarity to the natural donor substrates (like UDP-sugars) and the activated intermediate, can act as effective probes of enzyme mechanisms. rsc.orgnih.gov
For instance, the closely related compound, alpha-D-glucopyranosyl fluoride, has been shown to function as a D-glucopyranosyl donor for the glycosyltransferase from Streptococcus mutans, leading to the formation of a D-glucan and fluoride ion. nih.gov The rate of this reaction can be monitored by measuring the release of the fluoride ion. nih.gov This demonstrates the capacity of glycosyl fluorides to act as competent substrates, allowing for detailed kinetic analysis of the enzyme. nih.gov Furthermore, studies with 2-deoxy-2-fluoro-D-glycosyl fluorides have shown they can act as mechanism-based inactivators by trapping the covalent glycosyl-enzyme intermediate, which provides a powerful method for studying retaining glycosidases and glycosyltransferases. researchgate.net
Mechanistic Dissection of Glycosyl Transfer Events
The use of this compound and its analogues allows for a detailed mechanistic dissection of the glycosyl transfer process. Kinetic analyses, including studies where substrate concentrations are independently varied, and inhibition studies with substrate analogues, are employed to determine the kinetic mechanism, such as whether it follows an ordered or random sequence. nih.gov
A key question in glycosyl transfer mechanisms is the nature of the intermediate. Studies using alpha-D-glucopyranosyl fluoride with both retaining and inverting glycosylases have shown that both reaction types proceed through a transition state with significant oxocarbenium ion character. nih.gov This finding suggests that the stereochemical outcome—retention or inversion—is not determined by the transition state structure alone but by the enzyme's architecture, which controls the trajectory of the incoming acceptor molecule. nih.govnih.gov The enzyme's active site provides the template that dictates whether the acceptor attacks from the same side as the leaving group (leading to retention, often via a double displacement mechanism involving a covalent glycosyl-enzyme intermediate) or from the opposite side (leading to inversion in a single displacement mechanism). nih.govnih.gov
Applications of Alpha D Mannopyranosyl Fluoride in Enzymology and Glycobiology Research
Development of Mechanism-Based Enzyme Inhibitors
The design of highly specific and potent enzyme inhibitors is a cornerstone of drug discovery and biochemical research. Alpha-D-mannopyranosyl fluoride (B91410) has proven to be a key molecule in the development of mechanism-based inhibitors, particularly for enzymes involved in carbohydrate metabolism.
Design and Evaluation of Alpha-Mannosidase Inactivators
Alpha-mannosidases are enzymes that cleave alpha-mannosidic linkages in glycoproteins and are implicated in various physiological and pathological processes, including N-glycan maturation and lysosomal storage disorders like alpha-mannosidosis. nih.govnih.gov The development of inhibitors for these enzymes is therefore of significant interest. Alpha-D-mannopyranosyl fluoride and its derivatives have been instrumental in the design of mechanism-based inactivators for alpha-mannosidases.
The underlying principle of their inhibitory action lies in the formation of a transiently stable covalent glycosyl-enzyme intermediate. researchgate.net Retaining glycosidases, including alpha-mannosidases, function via a double-displacement mechanism involving a catalytic nucleophile (typically a carboxylate residue) that attacks the anomeric carbon of the substrate. In the case of this compound, the enzyme's nucleophile attacks the anomeric carbon, displacing the fluoride ion and forming a covalent alpha-mannosyl-enzyme intermediate. However, the presence of the electron-withdrawing fluorine atom, often at the C-2 position in designed inhibitors like 2-deoxy-2-fluoro-alpha-D-mannosyl fluoride, destabilizes the transition state for the subsequent hydrolysis of this intermediate. nih.govrsc.org This dramatically slows down the deglycosylation step, effectively trapping the enzyme in its covalent intermediate form and leading to time-dependent inactivation. researchgate.net
The specificity of these inhibitors is high, as they are recognized by the target enzyme's active site in a manner similar to the natural substrate. researchgate.net Various derivatives of this compound have been synthesized and evaluated for their inhibitory potency against different alpha-mannosidases. For instance, alpha-D-mannopyranosylmethyl-p-nitrophenyltriazene has been shown to be a potent and largely irreversible inhibitor of several rat liver alpha-D-mannosidases. nih.gov The inhibitory activities of some alpha-mannosidase inhibitors are summarized in the table below.
| Compound | Target Enzyme | Inhibition Constant (IC₅₀/Kᵢ) | Reference |
| 1,4-imino-ᴅ-lyxitol derivatives | Golgi and lysosomal α-mannosidases | Kᵢ = 0.19 µM (for 6-Deoxy-DIM against AMAN-2) | beilstein-journals.org |
| α-D-mannopyranosylmethyl-p-nitrophenyltriazene (α-ManMNT) | Rat liver soluble α-D-mannosidase | ~90% inhibition at 1.0 mM | nih.gov |
| α-D-mannopyranosylmethyl-p-nitrophenyltriazene (α-ManMNT) | Rat liver lysosomal α-D-mannosidase | ~60% inhibition at 1.0 mM | nih.gov |
| Benzylsulfonyl derivative of α-D-mannopyranoside | Drosophila melanogaster homolog of human Golgi α-mannosidase II (dGMIIb) | IC₅₀ = 1.5-2.5 mM | nih.gov |
Targeting Bacterial Glycosyl Hydrolases for Antimicrobial Research
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new modes of action. Bacterial glycosyl hydrolases, which are involved in crucial processes such as cell wall metabolism, biofilm formation, and nutrient acquisition, represent a promising class of targets for new antimicrobial drugs. frontiersin.orgresearchgate.netnih.gov Glycosyl fluorides, including this compound, are being explored as potential inhibitors of these bacterial enzymes.
The strategy of targeting bacterial glycosyl hydrolases is based on the essential roles these enzymes play in bacterial survival and virulence. By inhibiting these enzymes, it is possible to disrupt key physiological processes in bacteria, leading to growth inhibition or cell death. For example, researchers have identified and characterized a novel bacterial hydrolase from Thermus thermophilus that is specific for α-D-mannopyranosyl-(1→2)-D-glycerate, a compatible solute. nih.govnih.gov The existence of such specific mannosyl hydrolases in bacteria suggests that this compound could be adapted to selectively inhibit these enzymes.
While direct studies on the antimicrobial activity of this compound are not yet widespread, the broader class of glycoside derivatives has shown promise. For instance, glycosylated benzimidazoles have demonstrated antibacterial and antifungal activity. researchgate.net The principle of using fluorinated carbohydrates as mechanism-based inhibitors is directly translatable to bacterial systems. The development of this compound derivatives with modifications that enhance their uptake and specificity for bacterial glycosyl hydrolases is an active area of research with the potential to yield new classes of antimicrobial agents.
Strategic Use in Enzyme Target Validation
The identification and validation of new drug targets are critical steps in the drug discovery pipeline. This compound and other fluorinated carbohydrates serve as powerful tools for enzyme target validation, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbeilstein-journals.orgnih.gov The fluorine atom possesses a nuclear spin of ½ and a large chemical shift dispersion, making ¹⁹F NMR a highly sensitive technique for probing molecular interactions and enzymatic reactions. publish.csiro.auacs.org
When a fluorinated substrate analog like this compound binds to its target enzyme, the chemical environment of the fluorine nucleus changes, resulting in a detectable shift in its NMR signal. publish.csiro.au This allows for the direct observation of binding events and the determination of binding affinities. Furthermore, if the fluorinated compound is a mechanism-based inhibitor, ¹⁹F NMR can be used to monitor the formation of the covalent glycosyl-enzyme intermediate, providing direct evidence of the enzyme's catalytic mechanism and the inhibitor's mode of action. nih.gov
This approach offers several advantages for target validation. It can confirm that a potential drug target is indeed an active enzyme that processes the designed inhibitor. It also allows for the screening of compound libraries for binding to the target enzyme, a technique known as fragment-based screening using ¹⁹F NMR. nih.gov This method can identify small, weakly binding fragments that can then be optimized into more potent inhibitors. The use of fluorinated probes like this compound thus provides a robust and efficient method for validating enzyme targets and initiating drug discovery efforts.
Glycosynthase Technology for Oligosaccharide Synthesis
The chemical synthesis of complex oligosaccharides is a challenging endeavor due to the need for multiple protection and deprotection steps to achieve specific glycosidic linkages. Glycosynthase technology offers an elegant enzymatic alternative, and this compound plays a crucial role as a glycosyl donor in this process.
Utilization of this compound as a Glycosyl Donor in Glycosynthase-Mediated Oligosaccharide Synthesis
Glycosynthases are engineered mutant glycosidases that can synthesize oligosaccharides but cannot hydrolyze them. researchgate.netubc.ca They are typically created by mutating the catalytic nucleophile of a retaining glycosidase to a non-nucleophilic amino acid, such as alanine (B10760859) or glycine. researchgate.net This modification renders the enzyme incapable of hydrolyzing glycosidic bonds. However, these mutant enzymes can still recognize and bind a glycosyl donor with an activated anomeric leaving group, such as a fluoride.
This compound serves as an excellent glycosyl donor for mannosynthases (glycosynthases engineered from mannosidases). nih.gov The glycosynthase binds both the this compound donor and a suitable acceptor molecule. The enzyme then facilitates the formation of a new mannosidic bond between the donor and the acceptor, releasing fluoride in the process. Because the glycosynthase lacks a catalytic nucleophile, it cannot cleave the newly formed glycosidic bond, leading to the efficient synthesis of the desired oligosaccharide. This method has been successfully employed for the synthesis of various manno-oligosaccharides. For example, a glycosynthase derived from a β-glucosidase has demonstrated the ability to use alpha-D-mannosyl fluoride as a donor to synthesize oligosaccharides with yields up to 79%. nih.gov
Engineering of Glycosynthases for Specific Mannosidic Linkage Formation
A key advantage of glycosynthase technology is the potential to engineer enzymes for the formation of specific glycosidic linkages, a task that is often difficult to achieve through chemical synthesis. By selecting the appropriate parent glycosidase and performing site-directed mutagenesis, researchers can create glycosynthases with tailored specificities for both the donor and acceptor substrates, as well as for the regioselectivity and stereoselectivity of the linkage formed. researchgate.netnih.gov
For the synthesis of mannosidic linkages, mannosynthases have been developed from retaining β-mannosidases. researchgate.net For instance, by mutating the catalytic nucleophile of a Cellulomonas fimi β-mannosidase, a glycosynthase was created that could synthesize β-mannosidic linkages using this compound as the donor. researchgate.net The promiscuity of some glycosynthases has also been exploited, where a single glycosynthase can accept a range of glycosyl fluoride donors, including alpha-D-mannosyl fluoride, to create diverse oligosaccharide structures. nih.gov Further engineering of these enzymes, through techniques such as directed evolution, holds the promise of creating a toolbox of mannosynthases capable of synthesizing a wide array of complex manno-oligosaccharides with high precision and efficiency.
Probing Substrate Specificity and Active Site Architecture
This compound, a fluorinated analog of mannose, serves as a valuable tool in the fields of enzymology and glycobiology. Its unique properties, stemming from the replacement of a hydroxyl group with a fluorine atom, allow researchers to investigate the intricacies of enzyme-substrate interactions and the architecture of enzyme active sites.
Mapping Enzyme Substrate Recognition Sites via Fluorine Substitution
The strategic substitution of fluorine in carbohydrate molecules like this compound provides a powerful method for mapping the substrate recognition sites of enzymes, particularly glycosidases. researchgate.net The fluorine atom, being similar in size to a hydroxyl group but differing in its electronic properties, can reveal crucial interactions within the enzyme's active site.
The specificity of glycosidases for their substrates is a key area of investigation. Studies have shown that glycosyl fluorides, including this compound, are specifically hydrolyzed by their corresponding glycosidases. nih.gov For instance, α-D-mannopyranosyl fluoride is hydrolyzed by α-D-mannosidase, confirming the enzyme's specificity for the mannose configuration. nih.gov This specificity allows researchers to use these fluorinated sugars as probes to understand how an enzyme distinguishes between different sugar substrates.
Furthermore, the introduction of a fluorine atom can significantly alter the binding affinity and reactivity of the substrate. By observing how these changes affect enzyme activity, scientists can infer the presence and importance of specific hydrogen bonds or other interactions between the substrate and amino acid residues in the active site. chemrxiv.org For example, if the replacement of a hydroxyl group with fluorine at a particular position abolishes or reduces enzyme activity, it suggests that the original hydroxyl group was critical for binding or catalysis. This approach has been instrumental in understanding the substrate specificity of various glycosidases and glycosyltransferases. researchgate.netnih.gov
The use of 2-deoxy-2-fluoro-D-glycosyl fluorides has been particularly insightful. These compounds can act as mechanism-based inactivators of glycosidases by trapping the covalent glycosyl-enzyme intermediate. researchgate.net The rate of inactivation can vary significantly depending on the specific glycosidase and the stereochemistry of the fluorinated sugar, providing detailed information about the enzyme's substrate preferences and active site geometry. researchgate.net
Table 1: Impact of Fluorine Substitution on Enzyme Interaction
| Compound | Enzyme | Observation | Reference |
| This compound | α-D-Mannosidase | Specific hydrolysis, confirming enzyme specificity. | nih.gov |
| 2-Deoxy-2-fluoro-D-glycosyl fluorides | Various glycosidases | Mechanism-based inactivation, revealing substrate specificity. | researchgate.net |
| Fluorinated oligosaccharides | α-amylase and α-glucosidase | Altered substrate orientation and hydrolytic stability. | chemrxiv.org |
Conformational Analysis of Ligand-Bound Enzyme Complexes
The study of the three-dimensional structure of enzyme-ligand complexes is crucial for understanding the molecular basis of catalysis and inhibition. This compound and other fluorinated carbohydrates are valuable tools in these conformational analyses, often in conjunction with techniques like X-ray crystallography and NMR spectroscopy. nih.govnih.gov
The fluorine atom's unique NMR properties make it a sensitive probe for monitoring ligand binding and conformational changes in both the ligand and the protein. researchgate.net ¹⁹F NMR spectroscopy can provide detailed information about the local environment of the fluorine atom, allowing researchers to deduce the orientation and dynamics of the fluorinated sugar within the enzyme's active site. researchgate.net
Docking studies and molecular dynamics simulations of fluorinated carbohydrates bound to enzymes have revealed how subtle changes, like the substitution of a hydroxyl group with fluorine, can influence the substrate's conformation and its interactions with active site residues. chemrxiv.org For instance, the absence of a hydrogen bond donor due to fluorine substitution can lead to a different binding orientation of the sugar within the active site. chemrxiv.org This reorientation can, in turn, affect the catalytic efficiency of the enzyme.
The analysis of enzyme complexes with fluorinated inhibitors has also provided significant insights. For example, studies on the inhibition of human α-mannosidases by fluorinated mannose analogs have helped to elucidate the structural requirements for potent inhibition. nih.govnih.gov These studies have shown that the stereochemistry at specific positions is critical for effective binding and inhibition, providing a basis for the design of more specific and potent enzyme inhibitors. nih.govnih.gov The conformational preferences of fluorinated sugar rings, such as a C2'-endo or C3'-endo pucker, have been shown to correlate with their biological activity and pharmacokinetic properties. nih.gov
Table 2: Conformational Insights from Fluorinated Mannose Analogs
| Technique | Enzyme | Key Finding | Reference |
| ¹⁹F NMR Spectroscopy | Lectins | Probed glycan binding and protein-ligand interactions. | researchgate.net |
| Docking Studies | α-amylase | C2-fluorination at the reducing end inverted the substrate's binding orientation. | chemrxiv.org |
| X-ray Crystallography | Human α-mannosidases | Revealed the structural basis for inhibition by azafuranose analogues of mannose. | nih.govnih.gov |
| Conformational Analysis | Siderophore Biosynthesis Enzymes | Fluorinated nucleosides showed a strong preference for specific sugar ring conformations (North or South pucker). | nih.gov |
Elucidation of Biological Glycosylation Pathways and Cellular Processing
This compound and related fluorinated sugars are powerful chemical tools for dissecting the complex pathways of biological glycosylation and cellular processing of glycans. nih.gov These processes are fundamental to a wide range of biological functions, and their dysregulation is implicated in various diseases.
By acting as inhibitors or slow substrates for specific glycosidases and glycosyltransferases, these compounds can be used to perturb glycosylation pathways in a controlled manner. nih.govnih.gov For example, inhibiting a particular α-mannosidase involved in the trimming of N-linked glycans can lead to the accumulation of specific glycan intermediates. nih.govnih.gov The analysis of these accumulated structures provides valuable information about the sequence of events in the glycosylation pathway and the specific roles of the inhibited enzymes. nih.govnih.gov
Studies using 6-deoxy-6-fluoro-DIM, a fluorinated analog of a mannosidase inhibitor, have demonstrated its ability to inhibit Golgi α-mannosidase II, the endoplasmic reticulum α-mannosidase, and a specific lysosomal α(1-6)-mannosidase in human fibroblasts. nih.govnih.gov This led to the accumulation of partially catabolized glycans, allowing for a detailed investigation of the roles of these enzymes in glycan processing. nih.govnih.gov
Furthermore, fluorinated sugars can be used as metabolic decoys. When introduced into cells, they can be incorporated into growing glycan chains by glycosyltransferases. The presence of the fluorine atom can then alter the structure and function of the resulting glycoconjugates, providing insights into their biological roles. This approach of metabolic interference can be used to block the expression of certain oligosaccharide structures or to modify the sugars presented on the cell surface. nih.gov
The ability to track the fate of fluorinated sugars within cells, for instance using ¹⁹F NMR or mass spectrometry, offers a direct way to follow their metabolic pathways and to identify the enzymes and transporters involved in their processing. This has proven invaluable for elucidating the intricate network of reactions that constitute cellular glycosylation.
Advanced Computational and Theoretical Studies on Alpha D Mannopyranosyl Fluoride Systems
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Modeling
Density Functional Theory (DFT) has proven to be a robust method for elucidating the intricate details of glycosylation reaction pathways involving alpha-D-mannopyranosyl fluoride (B91410). By modeling the potential energy surface, researchers can identify and characterize the geometries and energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism, including the nature of the glycosyl donor activation and the subsequent nucleophilic attack.
One key area of investigation is the ionization of glycosyl fluorides to form oxacarbenium ion-like transition states. DFT studies on 2,3,4,6-tetra-O-methyl-alpha-D-mannopyranosyl fluorides have shown that alpha-anomers ionize smoothly, transitioning into a 4H3 half-chair conformation or related envelope forms. nih.gov This analysis of the conformational landscape during the reaction provides crucial information for understanding and predicting the stereochemical outcome of glycosylation reactions.
The table below summarizes key applications of DFT in the study of alpha-D-mannopyranosyl fluoride reaction pathways.
| DFT Application | Investigated Aspect | Key Findings |
| Transition State (TS) Modeling | Geometry and energy of the transition state during glycosylation. | Provides insights into the oxacarbenium ion character and the conformational preferences of the activated donor. |
| Reaction Pathway Analysis | Stepwise mechanism of glycosyl fluoride activation and glycosidic bond formation. | Elucidates the role of promoters and the influence of protecting groups on the reaction coordinate. |
| Conformational Changes | Evolution of the pyranose ring conformation along the reaction pathway. | Alpha-mannopyranosyl fluorides tend to adopt 4H3 half-chair or envelope conformations upon ionization. nih.gov |
These computational models are instrumental in refining our understanding of chemical glycosylation and can guide the design of more efficient and selective glycosylation protocols.
Molecular Dynamics Simulations for Conformational Dynamics and Protein-Ligand Interactions
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound and its interactions with biological macromolecules, such as enzymes. nih.gov By simulating the atomic motions over time, MD can reveal the dynamic behavior of the mannopyranosyl ring, the flexibility of its substituents, and the nature of its interactions with the surrounding environment, including solvent molecules and protein binding pockets. nih.gov
In the context of protein-ligand interactions, MD simulations can be used to:
Predict Binding Modes: Determine the preferred orientation and conformation of this compound within an enzyme's active site.
Analyze Interaction Networks: Identify key hydrogen bonds, and other non-covalent interactions that stabilize the protein-ligand complex. rsc.org
Evaluate Binding Free Energies: Computationally estimate the affinity of the ligand for the protein, providing insights into the thermodynamics of binding.
The conformational flexibility of the mannopyranose ring is a critical factor in its biological activity. MD simulations, often in conjunction with NMR data, can map the conformational space available to the molecule, identifying low-energy conformers and the barriers between them. nih.govnih.gov This information is vital for understanding how this compound is recognized by and processed by mannosyltransferases and other mannose-binding proteins.
The following table outlines the primary uses of MD simulations in the study of this compound systems.
| MD Simulation Application | Focus of Study | Insights Gained |
| Conformational Analysis | Intrinsic flexibility of the mannopyranose ring and its substituents. | Identification of dominant solution-state conformations and the energetic landscape of conformational exchange. researchgate.net |
| Protein-Ligand Docking Refinement | Stability and dynamics of the this compound-protein complex. | Elucidation of the dynamic nature of the binding pocket and the role of specific amino acid residues in ligand recognition. ekb.eg |
| Solvation Effects | Influence of the solvent environment on the conformation and reactivity of the glycosyl fluoride. | Understanding how water molecules mediate interactions and influence the conformational equilibrium. nih.gov |
Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, X-ray Diffraction)
Computational methods are increasingly used to predict spectroscopic properties, providing a valuable tool for structure elucidation and validation. For this compound, the prediction of NMR chemical shifts, particularly 1H, 13C, and 19F, is of significant interest. By calculating the magnetic shielding tensors using methods like DFT with the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. rsc.orgresearchgate.net
This comparison can aid in:
Confirming Molecular Structure: Verifying the constitution and configuration of newly synthesized compounds.
Assigning Resonances: Assisting in the unambiguous assignment of complex NMR spectra.
Probing Conformation: The sensitivity of NMR chemical shifts to the local geometry allows for the differentiation between different conformers. researchgate.net
The table below details the computational prediction of spectroscopic properties for this compound.
| Spectroscopic Property | Computational Method | Application |
| NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) | DFT (e.g., with GIAO) | Structure verification, spectral assignment, and conformational analysis. rsc.orgnsf.govresearchgate.net |
| X-ray Diffraction Parameters | Quantum chemical calculations | Aiding in the refinement of crystal structures and understanding packing effects. |
Theoretical Investigations of Fluorine-Directing Effects and Stereoselectivity
The stereochemical outcome of glycosylation reactions is a central theme in carbohydrate chemistry. In the case of this compound, theoretical studies can provide a deep understanding of the factors that govern stereoselectivity. The presence of the fluorine atom at the anomeric position, as well as the nature and orientation of protecting groups on the pyranose ring, can exert significant electronic and steric effects that influence the trajectory of the incoming nucleophile.
Computational studies can dissect these effects by:
Analyzing the Transition State: Examining the geometry of the transition state to determine if it favors an SN1-like or SN2-like mechanism.
Modeling Non-covalent Interactions: Investigating the role of intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions, in shielding one face of the pyranose ring.
Evaluating Protecting Group Effects: Quantifying how different protecting groups at positions C2, C3, C4, and C6 influence the reactivity and stereoselectivity of the glycosyl donor.
For instance, the presence of a participating group at C2 is known to favor the formation of a 1,2-trans-glycosidic linkage. Theoretical models can quantify the energetic stabilization provided by this participation and explain the high stereoselectivity observed in many glycosylation reactions. nih.gov Furthermore, computational investigations into fluorine substitution effects in other chemical reactions provide a framework for understanding how the unique properties of the fluorine atom can direct the stereochemical course of a reaction. researchgate.net
The following table summarizes the focus of theoretical investigations into stereoselectivity.
| Theoretical Approach | Investigated Factor | Impact on Stereoselectivity |
| Transition State Analysis | Nature of the glycosylation transition state (SN1 vs. SN2 character). | Determines the preferred angle of nucleophilic attack. |
| Protecting Group Effects | Electronic and steric influence of protecting groups. | Can favor the formation of either alpha or beta glycosidic bonds through participating or non-participating effects. |
| Fluorine-Directing Effects | Electronic influence of the anomeric fluorine atom. | Modulates the reactivity of the glycosyl donor and can influence the stereochemical outcome. researchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel Alpha-D-Mannopyranosyl Fluoride-Based Chemical Probes for Cellular Glycan Imaging (Excluding PET imaging specifics)
The visualization of glycans in their native cellular environment is crucial for understanding their roles in health and disease. The development of chemical probes based on alpha-D-mannopyranosyl fluoride (B91410) for non-invasive cellular imaging is a promising area of research. These probes can be designed to participate in the cell's own metabolic pathways, allowing for their incorporation into cellular glycoconjugates. doi.org
One strategy involves the metabolic labeling of cellular glycans. biorxiv.org By introducing a bioorthogonal chemical reporter, such as an azide or an alkyne, onto the this compound scaffold, researchers can track the molecule as it is processed and integrated into the cell's glycocalyx. doi.org Subsequent reaction with a fluorescently labeled probe via click chemistry enables the visualization of these modified glycans using fluorescence microscopy. nih.gov This approach allows for the dynamic imaging of glycan trafficking and localization in living cells. biorxiv.orgnih.gov
Furthermore, fluorogenic probes that become fluorescent upon binding to specific cellular targets or undergoing enzymatic modification are being explored. nih.gov An this compound derivative could be designed to be initially non-fluorescent but to emit a strong fluorescent signal upon recognition by a specific mannose-binding protein or cleavage by a glycosidase. nih.gov This "turn-on" mechanism would provide high signal-to-noise ratios for imaging specific glycan-related events within the cell.
Table 1: Potential Strategies for Developing this compound-Based Imaging Probes
| Probe Strategy | Description | Imaging Modality |
| Metabolic Labeling with Bioorthogonal Reporters | Introduction of an azide or alkyne group for subsequent "click" reaction with a fluorescent dye. doi.org | Fluorescence Microscopy |
| Fluorogenic Probes | The probe becomes fluorescent upon a specific biological event, such as enzyme cleavage or protein binding. nih.gov | Fluorescence Microscopy |
| Environment-Sensing Probes | The probe's fluorescence properties change in response to alterations in the local cellular environment, such as pH or viscosity. | Fluorescence Lifetime Imaging Microscopy (FLIM) |
While the direct application of this compound as a fluorescent probe for cellular imaging is an emerging area, the principles established with other fluorinated carbohydrates and bioorthogonal labeling techniques provide a strong foundation for its future development in this field.
Integration of Fluorinated Carbohydrates in Automated Glycan Synthesis Methodologies
The automated synthesis of complex oligosaccharides has been a long-standing challenge in glycoscience. Automated Glycan Assembly (AGA) has emerged as a powerful tool to address this, enabling the rapid and reproducible synthesis of defined glycan structures. nih.govnih.govnih.gov The integration of fluorinated carbohydrates, such as this compound derivatives, into AGA protocols is a significant advancement in this field. nih.govnih.gov
This strategy has been successfully applied in the automated assembly of both linear and branched fluorinated oligomannosides. nih.govnih.gov The C2-fluorinated mannose building blocks have demonstrated high reactivity and selectivity in solid-phase synthesis, in some cases proving to be more efficient than their non-fluorinated counterparts. nih.gov The operational simplicity of this approach allows for its integration into existing AGA platforms, expanding the scope of programmable carbohydrate synthesis to include fluorinated glycomimetics. nih.govnih.gov
Table 2: Comparison of Conventional vs. Fluorine-Directed Automated Glycan Assembly
| Feature | Conventional AGA | Fluorine-Directed AGA (FDAGA) |
| Stereocontrol | Relies on O-based directing groups at C2. nih.gov | Utilizes a C2-fluorine atom for stereodirection. nih.govnih.gov |
| Building Block Design | More complex due to the need for directing groups. | Simplified building block design. nih.govnih.gov |
| Selectivity | Can sometimes lead to mixtures of anomers. | High α-stereoselectivity. nih.gov |
| Efficiency | May require optimization to avoid deletion sequences. | High efficiency and reactivity. nih.gov |
The continued development of fluorinated building blocks for AGA will undoubtedly accelerate the synthesis of complex and biologically relevant glycans and their analogs for various applications in glycobiology and medicine.
Advanced Spectroscopic Techniques for Real-time Mechanistic Monitoring in Complex Biological Systems
Understanding the dynamic interactions and transformations of carbohydrates in biological systems requires sophisticated analytical tools. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful for elucidating the mechanisms of action of molecules like this compound in real-time.
Real-time NMR spectroscopy allows for the direct and quantitative observation of enzymatic reactions as they occur. nih.gov This technique can be used to monitor the consumption of substrates, the formation of intermediates, and the generation of products over time, providing invaluable insights into reaction kinetics and mechanisms. nih.gov For instance, the conversion of a fluorinated mannosyl donor by a glycosyltransferase could be monitored in real-time to understand the enzyme's catalytic cycle.
The presence of the fluorine atom in this compound offers a unique spectroscopic handle. 19F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for studying molecular interactions and conformational changes. nih.gov Fluorinated carbohydrates have been successfully used as probes to study protein-glycan interactions via 19F NMR. nih.gov Changes in the 19F chemical shift upon binding to a protein can provide information about the binding event and the local environment of the fluorine atom in the bound state. nih.gov
Furthermore, advanced NMR techniques such as saturation transfer difference (STD) NMR can be employed with fluorinated ligands to map the binding epitopes of carbohydrates to their protein receptors. nih.gov The introduction of fluorine tags into complex oligosaccharides, such as a fluorinated Man9, has been shown to facilitate the analysis of its interaction with lectins like DC-SIGN, without altering the binding affinity. nih.gov
While the direct real-time mechanistic monitoring of this compound in complex biological systems is a developing area, the combination of real-time NMR methodologies and the unique properties of the 19F nucleus provides a powerful platform for future investigations into its biological activity.
Exploiting Fluorine-Directed Effects for Precision Stereocontrol in Complex Glycosylation Research
The precise control of stereochemistry during the formation of glycosidic linkages is a central challenge in carbohydrate chemistry. The electronic properties of the fluorine atom can be strategically exploited to direct the outcome of glycosylation reactions, a concept known as "fluorine-directed glycosylation." nih.govsci-hub.se This approach has proven to be a powerful tool for achieving high stereoselectivity in the synthesis of complex glycans. nih.govsci-hub.se
When positioned at the C2 position of a glycosyl donor, the electron-withdrawing nature of the fluorine atom can significantly influence the stability and reactivity of the intermediate oxocarbenium ion. This electronic effect can override other directing influences, leading to the preferential formation of a specific anomer. nih.govrndsystems.com In the case of mannosyl donors, a C2-fluorine substituent has been shown to strongly favor the formation of the α-glycosidic bond, which is a common and important linkage in many biologically active glycans. nih.govnih.gov
This fluorine-directed stereocontrol is not limited to solution-phase chemistry but has also been successfully implemented in solid-phase automated glycan assembly. nih.govnih.gov The use of C2-fluorinated mannose building blocks in AGA has enabled the synthesis of α-linked oligomannosides with exceptional stereocontrol, without the need for traditional participating groups at the C2 position. nih.gov
The principle of fluorine-directed glycosylation has also been applied to the synthesis of bioactive molecules. For example, the introduction of a fluorine atom at the C2 position of glucose-based scaffolds has been used to direct β-selective glycosylation in the synthesis of SGLT2 inhibitors for the treatment of type II diabetes. sci-hub.se This highlights the broad applicability of this strategy in medicinal chemistry.
Table 3: Examples of Fluorine-Directed Stereocontrol in Glycosylation
| Glycosyl Donor | Fluorine Position | Outcome | Reference |
| Mannosyl derivative | C2 | α-selective glycosylation | nih.govnih.gov |
| Glucosyl derivative | C2 | β-selective glycosylation | sci-hub.se |
The continued exploration of fluorine's electronic effects in glycosylation reactions will undoubtedly lead to the development of novel and highly efficient methods for the synthesis of complex carbohydrates with precise stereochemical control.
Q & A
Q. What methods are recommended for quantifying alpha-D-mannopyranosyl fluoride in aqueous solutions?
The phenol-sulfuric acid colorimetric method is widely used for sugar derivatives. This involves reacting the compound with phenol and concentrated sulfuric acid to produce an orange-yellow chromophore, detectable at 490 nm. Calibration curves with known concentrations of this compound are essential for accuracy. This method is sensitive to submicrogram levels and is compatible with chromatography for polysaccharide analysis .
Q. How can this compound be used to study enzyme kinetics in alpha-mannosidases?
Alpha-mannosidase activity can be assayed by monitoring fluoride release using ion-selective electrodes or fluorescent probes. A standard protocol involves incubating the enzyme with the substrate (this compound) in a buffered system (e.g., pH 4.5 acetate buffer). Fluoride release is measured over time, and kinetic parameters (Km, Vmax) are calculated using Michaelis-Menten plots. Controls should include fluoride-free blanks and competitive inhibitors (e.g., mannose analogs) .
Q. What are the key considerations for synthesizing this compound?
Synthesis typically involves fluorination of a protected mannopyranosyl precursor. For example, treatment of 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl bromide with KF in anhydrous acetonitrile yields the fluorinated derivative. Critical steps include moisture control (to prevent hydrolysis) and purification via silica gel chromatography. Yield optimization requires balancing reaction temperature (40–60°C) and stoichiometric ratios .
Q. How can researchers validate the structural integrity of synthesized this compound?
Nuclear magnetic resonance (NMR) spectroscopy is essential. Key signals include:
Q. What storage conditions ensure the stability of this compound?
Store lyophilized powder at -20°C in desiccated, light-protected containers. For aqueous solutions, add 0.02% sodium azide to prevent microbial growth and avoid repeated freeze-thaw cycles. Stability tests indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can conflicting data on this compound’s lectin-binding affinity be resolved?
Contradictions in binding assays (e.g., Concanavalin A interactions) may arise from pH-dependent lectin dimerization. At pH <5.6, Con A dissociates into dimers with reduced affinity. Standardize assays at pH 7.4 with Ca²⁺/Mn²⁺ ions and validate using isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔG, ΔH) .
Q. What advanced strategies improve stereoselectivity in fluorination reactions for mannopyranosyl derivatives?
Chemoenzymatic approaches using glycosyltransferases (e.g., mannosyltransferases) or engineered fluorinases can enhance stereocontrol. For chemical methods, use chiral auxiliaries like (-)-sparteine to direct fluoride attack. Recent studies report >90% α-selectivity with 2,3-O-carbonate-protected mannose precursors .
Q. How does this compound compare to its deoxy analogs in glycosylation studies?
Deoxy analogs (e.g., 6-deoxy-alpha-L-mannopyranosyl derivatives) show reduced hydrolytic stability due to missing hydroxyl groups. Compare glycosylation efficiency using HPLC-MS to quantify glycopeptide yields. For example, 6-deoxy derivatives exhibit 30% lower yields in model reactions with serine residues .
Q. What analytical challenges arise when studying this compound in complex biological matrices?
Matrix interference (e.g., endogenous fluorides in serum) requires sample pretreatment:
- Deproteinization : Acetonitrile precipitation (1:2 v/v sample:ACN).
- Fluoride removal : Ion-exchange resins (e.g., Amberlite IRA-400). Validate recovery rates (85–95%) via spike-and-recovery experiments .
Q. How can this compound be applied in glycoprotein engineering?
As a glycosyl donor, it facilitates site-specific labeling via click chemistry. For example, propargyl-alpha-D-mannopyranosyl fluoride (a structural analog) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-tagged proteins. Optimize reaction conditions: 1 mM substrate, 2 mM CuSO₄, and 4 mM sodium ascorbate in PBS (pH 7.4) at 25°C for 2 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
